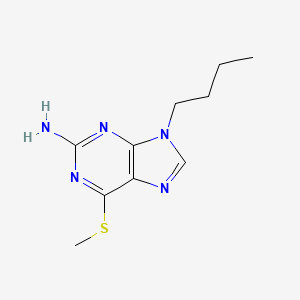
1-(1-Methyl-1H-imidazol-2-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol is a chemical compound that features a cyclohexanol moiety attached to a 1-methyl-1H-imidazol-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol typically involves the reaction of 1-methyl-1H-imidazole with cyclohexanone under specific conditions. One common method involves the use of a Grignard reagent, where 1-methyl-1H-imidazole is first treated with a suitable Grignard reagent, followed by the addition of cyclohexanone. The reaction is carried out under an inert atmosphere, such as nitrogen, and the product is purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield various imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Methyl-1H-imidazol-2-yl)methanol
- 1-(1-Methyl-1H-imidazol-2-yl)ethanone
- 1-(1-Methyl-1H-imidazol-2-yl)propane
Comparison: Compared to these similar compounds, 1-(1-Methyl-1H-imidazol-2-yl)cyclohexanol is unique due to the presence of the cyclohexanol moiety, which imparts distinct chemical and physical propertiesFor instance, the cyclohexanol group may enhance its ability to interact with certain biological targets, making it more effective in specific applications .
Eigenschaften
CAS-Nummer |
91010-59-2 |
|---|---|
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-(1-methylimidazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-8-7-11-9(12)10(13)5-3-2-4-6-10/h7-8,13H,2-6H2,1H3 |
InChI-Schlüssel |
JCNBZIZRABBQRF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



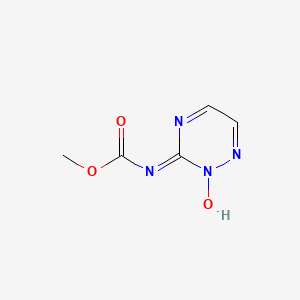

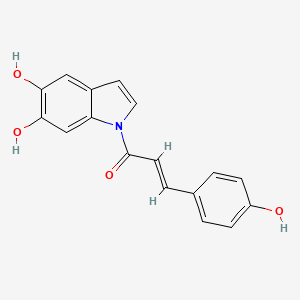


![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)
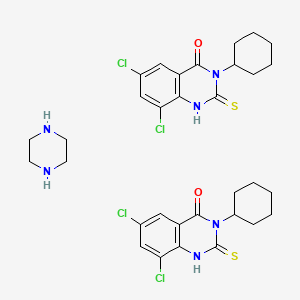

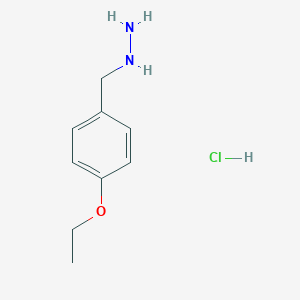
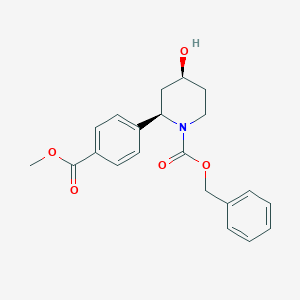
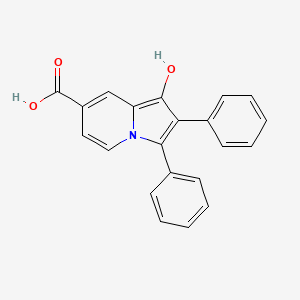
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)
